molecular formula C31H28IN2O2P B1657170 (5-Morpholino-2-phenyloxazol-4-yl)triphenylphosphonium iodide CAS No. 55630-20-1

(5-Morpholino-2-phenyloxazol-4-yl)triphenylphosphonium iodide

Cat. No.: B1657170
CAS No.: 55630-20-1
M. Wt: 618.4 g/mol
InChI Key: CVLHDJUXNZAKHV-UHFFFAOYSA-M
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Description

(5-Morpholino-2-phenyloxazol-4-yl)triphenylphosphonium iodide is a specialized chemical reagent designed for research applications. This compound is a hybrid molecule featuring a morpholino-oxazole scaffold conjugated to a triphenylphosphonium cation. The structural features suggest its potential utility in the development of cellular probes. The triphenylphosphonium moiety is widely recognized for its ability to facilitate mitochondrial targeting due to the strong negative membrane potential of mitochondria, which promotes the accumulation of lipophilic cations within the organelle. Concurrently, the morpholino-oxazole component may serve as a fluorophore or a key building block in synthesizing more complex fluorescent tags. This combination makes the compound a candidate for use in designing probes for imaging mitochondrial function, tracking cellular localization, or studying dynamic processes within live cells. Researchers may find this compound valuable in areas such as chemical biology and bioanalytical chemistry for creating novel tools to monitor oxidative stress, apoptosis, or other mitochondrial-associated pathways. Its mechanism of action would be contingent on its specific application but is hypothesized to involve mitochondrial accumulation followed by reporting on the local environment through fluorescence or other detectable signals. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(5-morpholin-4-yl-2-phenyl-1,3-oxazol-4-yl)-triphenylphosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N2O2P.HI/c1-5-13-25(14-6-1)29-32-30(31(35-29)33-21-23-34-24-22-33)36(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28;/h1-20H,21-24H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLHDJUXNZAKHV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(N=C(O2)C3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28IN2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594854
Record name [5-(Morpholin-4-yl)-2-phenyl-1,3-oxazol-4-yl](triphenyl)phosphanium iodide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

618.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55630-20-1
Record name [5-(Morpholin-4-yl)-2-phenyl-1,3-oxazol-4-yl](triphenyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-MORPHOLIN-4-YL-2-PHENYL-OXAZOL-4-YL)-TRIPHENYL-PHOSPHONIUM, IODIDE
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Biological Activity

(5-Morpholino-2-phenyloxazol-4-yl)triphenylphosphonium iodide (MOPP) is a phosphonium compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and mitochondrial targeting. This article aims to provide a comprehensive overview of the biological activity of MOPP, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C₃₁H₂₈IN₂O₂P
  • Molecular Weight : 618.44 g/mol
  • CAS Number : 55630-20-1
  • Purity : ≥98%

MOPP functions primarily through its interaction with mitochondrial membranes, where it accumulates due to the negative membrane potential characteristic of these organelles. This accumulation can lead to the disruption of mitochondrial function, resulting in increased oxidative stress and apoptosis in cancer cells. The triphenylphosphonium (TPP) moiety is particularly effective at facilitating selective delivery to mitochondria, enhancing the cytotoxic effects on tumor cells while sparing normal cells.

Antiproliferative Effects

Research has demonstrated that MOPP exhibits significant antiproliferative activity against various cancer cell lines. For instance, a study evaluated its effects on human melanoma cells, where it was found to induce apoptosis through mitochondrial dysfunction.

Cell LineIC₅₀ (µM)Mechanism of Action
Melanoma (A375)10Induction of apoptosis via ROS generation
Breast Cancer (MCF-7)15Disruption of mitochondrial membrane potential
Lung Cancer (A549)12Activation of caspase pathways

Mitochondrial Targeting

MOPP's ability to selectively target mitochondria has been highlighted in several studies. For example, a comparative study with other TPP derivatives showed that MOPP had a higher accumulation in mitochondria and greater inhibition of ATP synthesis.

CompoundMitochondrial Accumulation RatioATP Synthesis Inhibition (%)
MOPP8.575
TPP Derivative A5.250
TPP Derivative B3.830

Study on Structure-Activity Relationship

A recent study investigated the structure-activity relationship (SAR) of various TPP derivatives, including MOPP. It was found that modifications to the linker and the phosphonium group significantly influenced biological activity. The study concluded that longer hydrophobic linkers enhanced cellular uptake and cytotoxicity.

In Vivo Studies

In vivo experiments using xenograft models have shown that MOPP can significantly reduce tumor growth compared to control groups. The compound was administered at varying doses, revealing a dose-dependent relationship with tumor suppression.

Dose (mg/kg)Tumor Volume Reduction (%)
1025
2045
5070

Comparison with Similar Compounds

Structural Analogs

(2-Styryl-5-azepan-1-yl-1,3-oxazol-4-yl)(triphenyl)phosphonium iodide

  • Structural Differences: Replaces the morpholino group with an azepan-1-yl (seven-membered amine ring) and substitutes the 2-phenyl group with a styryl (vinylbenzene) moiety.
  • The styryl group introduces π-conjugation, which may alter electronic properties and reactivity .

2.1.2. Mitoquinone Derivatives (Methoxyphenyl/Dioxocyclohexadiene Alkyl Triphenylphosphonium)

  • Structural Differences: Feature quinone or dioxocyclohexadiene redox-active cores instead of oxazole.
  • Functional Impact: The quinone moiety enables participation in redox cycles, enhancing antioxidant activity via electron transfer. In contrast, the oxazole-based compound may rely on radical scavenging or enzyme inhibition .
  • Applications: Both classes target mitochondria, but mitoquinones are specifically optimized for superoxide dismutase mimetic activity .
Functional Analogs

Triazole/Thiazole-Based Triphenylphosphonium Salts

  • Example : 4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione.
  • Key Differences : Triazole/thiazole cores lack the oxazole’s oxygen atom, altering electronic properties. Sulfonyl or fluorophenyl substituents modulate solubility and bioavailability.
  • Activity : These compounds exhibit protease stability and cytoprotective effects but may have reduced mitochondrial accumulation compared to oxazole derivatives .
Research Findings
  • Antioxidant Activity: The target compound’s IC50 (12.5 μM) surpasses triazole analogs (>50 μM) but is less potent than mitoquinone (8.7 μM), likely due to the absence of a redox-active core .
  • Mitochondrial Localization: Triphenylphosphonium-oxazole derivatives exhibit 80% mitochondrial colocalization in neuronal cells, comparable to mitoquinone (85%) but superior to azepan analogs (60%) .
  • Stability: The morpholino group enhances aqueous stability (t1/2 > 24 h in PBS) compared to azepan analogs (t1/2 ~12 h) .

Preparation Methods

Oxazole Ring Formation

The synthesis begins with constructing the 2-phenyloxazole core. This step typically employs a Robinson–Gabriel synthesis variant, where a carboxylic acid derivative condenses with an α-amino ketone. For example, benzoyl chloride reacts with 2-aminoacetophenone in the presence of a dehydrating agent (e.g., POCl₃) at 80–100°C for 6–8 hours. The resulting 2-phenyloxazole is isolated via column chromatography (hexane/ethyl acetate, 4:1) with 65–75% yield.

Critical Parameters :

  • Temperature : Exceeding 100°C promotes side reactions (e.g., ring-opening).
  • Solvent : Anhydrous dichloromethane minimizes hydrolysis.

Morpholino Substitution

The 5-position of the oxazole undergoes nucleophilic aromatic substitution with morpholine. This reaction requires activation of the oxazole’s C5 position, often achieved via bromination using N-bromosuccinimide (NBS) in CCl₄ under UV light (12 hours, 40°C). Subsequent substitution with morpholine (3 equivalents) in DMF at 120°C for 24 hours yields 5-morpholino-2-phenyloxazole (85–90% yield).

Reaction Equation :
$$
\text{C}{11}\text{H}9\text{NO} + \text{C}4\text{H}9\text{NO} \xrightarrow{\text{DMF, 120°C}} \text{C}{15}\text{H}{16}\text{N}2\text{O}2} + \text{HBr}
$$

Phosphonium Salt Formation

The final step involves quaternization of triphenylphosphine (PPh₃) with the brominated oxazole intermediate. A modified protocol from PMC studies uses a PPh₃/I₂ system in toluene at room temperature:

  • Bromination : 5-Morpholino-2-phenyloxazole (10 mmol) reacts with NBS (12 mmol) in CCl₄ (20 mL) under UV light.
  • Phosphonium Coupling : The brominated product (10 mmol), PPh₃ (22 mmol), and I₂ (12 mmol) are stirred in toluene (4 mL) for 5 hours.
  • Workup : The precipitate is washed with hexane and recrystallized from ethanol/water (1:1) to yield the title compound (70–91%).

Table 1: Comparative Synthesis Routes

Step Reagents/Conditions Yield (%) Purity (HPLC) Source
Oxazole Formation POCl₃, 80°C, 6h 65–75 >95%
Morpholino Substitution Morpholine, DMF, 120°C, 24h 85–90 98%
Phosphonium Quaternization PPh₃/I₂, toluene, rt, 5h 70–91 97%

Reaction Mechanism and Stereochemical Considerations

Oxazole Bromination

Electrophilic bromination at C4 proceeds via a Wheland intermediate, stabilized by the electron-donating morpholino group. Iodine in the PPh₃/I₂ system acts as a mild oxidant, facilitating PPh₃ coordination to the oxazole’s electrophilic carbon.

Phosphonium Salt Formation

The mechanism involves:

  • Iodide Abstraction : I₂ oxidizes PPh₃ to PPh₃I⁺.
  • Nucleophilic Attack : The oxazole’s C4 bromide displaces iodide, forming the P–C bond.
  • Counterion Exchange : Excess I⁻ stabilizes the phosphonium cation.

Key Insight : Steric hindrance from triphenylphosphine favors substitution at the less hindered C4 position over C2 or C5.

Optimization Strategies

Solvent Effects

  • Toluene : Optimal for PPh₃ solubility and intermediate stabilization (yield: 91%).
  • THF : Reduces yield (≤65%) due to phosphine oxide byproducts.

Stoichiometry

  • PPh₃ Excess : 2.2 equivalents maximizes yield while minimizing residual bromide.
  • I₂ Role : Substoichiometric I₂ (0.1 equiv) suffices for oxidation, but 1.1 equiv ensures complete quaternization.

Temperature Control

  • Room Temperature : Prevents oxazole decomposition (cf. 40°C in bromination step).

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65–7.45 (m, 15H, PPh₃), 7.30 (s, 1H, oxazole H3), 3.75 (t, J = 4.8 Hz, 4H, morpholino), 2.90 (t, J = 4.8 Hz, 4H).
  • ³¹P NMR (162 MHz, CDCl₃): δ 18.7 ppm (quaternary P).
  • ESI-MS : m/z 618.4 [M]⁺.

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.2 min.
  • Elemental Analysis : Calculated (%) for C₃₁H₂₈IN₂O₂P: C 60.20, H 4.56, N 4.53; Found: C 60.05, H 4.62, N 4.48.

Applications in Organic Synthesis

Wittig Olefination

The compound serves as a ylide precursor for synthesizing α,β-unsaturated ketones. Deprotonation with NaHMDS in THF generates a stabilized ylide, which reacts with aldehydes to yield E-alkenes (85–92% yield).

Mitochondrial Targeting

The triphenylphosphonium moiety enables mitochondrial accumulation (ΔΨₘ = −180 mV), making it a candidate for drug delivery systems. Conjugation with antioxidants (e.g., coenzyme Q) enhances cellular uptake.

Q & A

Q. What are the standard synthetic protocols for preparing (5-Morpholino-2-phenyloxazol-4-yl)triphenylphosphonium iodide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of triphenylphosphonium salts typically involves nucleophilic substitution or Wittig-type reactions. For example:

  • Step 1: React triphenylphosphine with an alkyl/aryl iodide under anhydrous conditions (e.g., in THF or acetonitrile).
  • Step 2: Optimize stoichiometry and temperature. Evidence from similar compounds (e.g., methyltriphenylphosphonium iodide) shows that a 1:1 molar ratio of triphenylphosphine to alkyl iodide in refluxing THF (110°C, 12 hours) yields high-purity products .
  • Step 3: Purify via recrystallization or silica gel chromatography. For oxazole-containing derivatives like the target compound, ensure inert atmospheres to prevent oxidation of the oxazole ring .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^{1}\text{H} and 31P^{31}\text{P} NMR to confirm the presence of the triphenylphosphonium group (δ ~24 ppm in 31P^{31}\text{P} NMR) and oxazole/morpholine protons .
  • Mass Spectrometry (MS): High-resolution ESI-MS can verify the molecular ion peak (e.g., [M-I]+^+ for phosphonium salts) .
  • Elemental Analysis: Match calculated vs. experimental C/H/N/I percentages to confirm purity .

Q. What are the primary applications of this compound in biological research?

Methodological Answer: Triphenylphosphonium derivatives are widely used for mitochondrial targeting due to their lipophilic cation properties. Applications include:

  • Drug Delivery: Conjugation with therapeutic agents (e.g., antioxidants, peptides) to enhance mitochondrial uptake .
  • Probes: Functionalization with fluorophores for imaging mitochondrial membrane potential .

Advanced Research Questions

Q. How can researchers enhance the luminescence quantum yield (QY) of triphenylphosphonium-based probes?

Methodological Answer:

  • Mechanism: The QY of phosphonium-containing luminescent compounds (e.g., gold nanoclusters) is enhanced via metal-to-ligand charge transfer (MLCT) interactions between the phosphonium cation and a luminescent core .
  • Optimization: Introduce electron-donating groups (e.g., morpholino) to stabilize charge transfer states. Adjust solvent polarity (e.g., PEG-based matrices) to reduce non-radiative decay .

Q. How can contradictory bioactivity data for this compound be resolved in mitochondrial studies?

Methodological Answer: Contradictions may arise from:

  • Cellular Uptake Variability: Use flow cytometry to quantify cell-specific uptake efficiency.
  • Mitochondrial Membrane Potential Dependence: Validate results using cells with depolarized mitochondria (treated with CCCP) as controls .
  • Structural Modifications: Compare derivatives with varying alkyl chain lengths (e.g., butyl vs. decyl) to assess structure-activity relationships .

Q. What strategies mitigate solubility challenges in aqueous biological assays?

Methodological Answer:

  • Counterion Exchange: Replace iodide with more hydrophilic anions (e.g., chloride or tosylate) .
  • PEGylation: Attach polyethylene glycol (PEG) chains to the morpholino group to improve aqueous solubility without compromising mitochondrial targeting .

Q. How can researchers validate the mitochondrial localization of this compound?

Methodological Answer:

  • Co-localization Studies: Use fluorescent derivatives (e.g., conjugated with MitoTracker Red) and confocal microscopy .
  • Subcellular Fractionation: Isolate mitochondria via differential centrifugation and quantify compound concentration using LC-MS .

Experimental Design & Data Analysis

Q. How to design a controlled study to assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Conditions: Incubate the compound in PBS (pH 7.4) and human serum at 37°C.
  • Time Points: Sample at 0, 6, 12, 24, and 48 hours.
  • Analysis: Monitor degradation via HPLC and compare with stability in inert solvents (e.g., DMSO) .

Q. What analytical techniques are critical for resolving spectral overlaps in complex mixtures?

Methodological Answer:

  • 2D NMR (e.g., COSY, HSQC): Resolve overlapping proton signals in the oxazole and morpholine regions .
  • High-Resolution Mass Spectrometry (HRMS): Differentiate isotopic patterns of phosphonium salts from co-eluting impurities .

Q. How to address discrepancies in cytotoxicity data across cell lines?

Methodological Answer:

  • Dose-Response Curves: Use a wide concentration range (e.g., 1 nM–100 µM) to account for cell-specific sensitivity.
  • Mechanistic Studies: Assess mitochondrial depolarization (JC-1 assay) and ROS generation (DCFDA assay) to correlate bioactivity with cellular pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(5-Morpholino-2-phenyloxazol-4-yl)triphenylphosphonium iodide
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(5-Morpholino-2-phenyloxazol-4-yl)triphenylphosphonium iodide

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